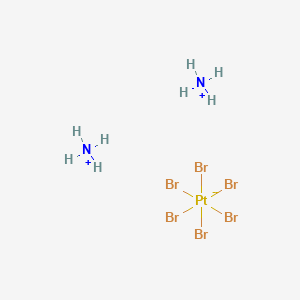

Ammoniumhexabromoplatinate(iv)

Description

Ammoniumhexabromoplatinate(IV), with the chemical formula (NH₄)₂[PtBr₆], is a platinum(IV) coordination compound comprising a hexabromoplatinate(IV) anion and ammonium counterions. It has a molecular weight of 710.58 g/mol and decomposes at 145°C . This compound is typically synthesized by reacting platinum(IV) bromide with ammonium bromide under controlled conditions. Its primary applications include serving as a precursor in platinum-based catalysts and specialized inorganic syntheses. The crystal structure features an octahedral [PtBr₆]²⁻ anion, with ammonium ions stabilizing the lattice through ionic interactions.

Properties

Molecular Formula |

Br6H8N2Pt |

|---|---|

Molecular Weight |

710.6 g/mol |

IUPAC Name |

diazanium;hexabromoplatinum(2-) |

InChI |

InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

InChI Key |

YLDMEZNZYLWNNL-UHFFFAOYSA-J |

Canonical SMILES |

[NH4+].[NH4+].Br[Pt-2](Br)(Br)(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammoniumhexabromoplatinate(iv) can be synthesized through the reaction of ammonium bromide with platinum(IV) bromide in an aqueous solution. The reaction typically involves dissolving platinum(IV) bromide in water, followed by the addition of ammonium bromide, resulting in the formation of the desired compound as a precipitate.

Industrial Production Methods: On an industrial scale, the production of ammoniumhexabromoplatinate(iv) involves similar methods but with optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Ammoniumhexabromoplatinate(iv) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to lower oxidation state platinum compounds, such as platinum(II) complexes.

Substitution: The bromide ligands can be substituted with other ligands, such as chloride or nitrate, under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like chlorine or bromine.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligand exchange reactions typically involve the use of other halide salts or complexing agents.

Major Products Formed:

Oxidation: Higher oxidation state platinum compounds.

Reduction: Platinum(II) complexes.

Substitution: New coordination compounds with different ligands

Scientific Research Applications

Ammoniumhexabromoplatinate(iv) is utilized in various scientific research fields, including:

Chemistry: Used as a precursor for synthesizing other platinum complexes and as a reagent in analytical chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in developing platinum-based drugs for cancer treatment.

Industry: Employed in catalysis and materials science for the development of advanced materials and catalysts

Mechanism of Action

The mechanism by which ammoniumhexabromoplatinate(iv) exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, the platinum ion can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .

Comparison with Similar Compounds

Chemical Formula & Properties :

- Formula: (NH₄)₂[PtCl₆]

- Molecular Weight: 443.86 g/mol

- Melting Point: ~200°C (decomposition)

- Solubility: Highly soluble in water.

Structural Insights :

The [PtCl₆]²⁻ anion adopts an octahedral geometry, analogous to the bromo counterpart. Pt–Cl bond lengths (~2.32–2.35 Å) are slightly shorter than Pt–Br bonds (~2.48–2.52 Å), reflecting smaller ionic radii of Cl⁻ .

Applications: Widely used in catalysis, electroplating, and as a precursor for platinum nanoparticles. Its chloride ligands enhance reactivity in substitution reactions compared to bromide.

Key Differences :

- Thermal Stability : The chloro complex decomposes at higher temperatures than the bromo variant, likely due to stronger Pt–Cl bonds .

- Reactivity : Chloride ligands facilitate faster ligand exchange, making (NH₄)₂[PtCl₆] more versatile in synthetic chemistry.

Hexaammineplatinum(IV) Chloride [[Pt(NH₃)₆]Cl₄]

Chemical Formula & Properties :

- Formula: [Pt(NH₃)₆]Cl₄

- Molecular Weight: 439.06 g/mol

Structural Insights :

The [Pt(NH₃)₆]⁴⁺ cation exhibits an octahedral geometry with Pt–N bond lengths ~2.05 Å. Unlike halide-based complexes, ammonia ligands act as strong field ligands, increasing the crystal field splitting energy .

Applications :

Used in pharmaceuticals (e.g., anticancer agents) and as intermediates in coordination chemistry. The ammine ligands confer stability in biological environments.

Key Differences :

- Ligand Type : Neutral NH₃ ligands vs. anionic Br⁻/Cl⁻ in hexahaloplatinates.

- Charge : The +4 charge on the platinum center requires four Cl⁻ counterions, contrasting with the -2 charge in (NH₄)₂[PtX₆].

Other Hexahaloplatinate(IV) Salts

Examples include potassium hexachloroplatinate(IV) (K₂[PtCl₆]) and sodium hexabromoplatinate(IV) (Na₂[PtBr₆]). These salts share structural similarities with ammonium analogs but differ in:

- Cation Effects : Alkali metal cations (K⁺, Na⁺) reduce hygroscopicity compared to NH₄⁺.

- Solubility : Potassium salts are less water-soluble than ammonium derivatives, aiding in purification processes .

Data Tables

Table 1: Comparative Properties of Platinum(IV) Complexes

| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| Ammoniumhexabromoplatinate(IV) | (NH₄)₂[PtBr₆] | 710.58 | 145 (dec.) | High | Catalyst precursor |

| Ammonium hexachloroplatinate(IV) | (NH₄)₂[PtCl₆] | 443.86 | ~200 (dec.) | High | Electroplating, catalysis |

| Hexaammineplatinum(IV) chloride | [Pt(NH₃)₆]Cl₄ | 439.06 | >250 (dec.) | High | Pharmaceuticals |

Table 2: Structural Parameters

| Compound | Pt–X Bond Length (Å) | Geometry | Crystal System |

|---|---|---|---|

| (NH₄)₂[PtBr₆] | 2.48–2.52 | Octahedral | Orthorhombic* |

| (NH₄)₂[PtCl₆] | 2.32–2.35 | Octahedral | Cubic** |

| [Pt(NH₃)₆]Cl₄ | 2.05 (Pt–N) | Octahedral | Monoclinic* |

Inferred from analogous compounds ; Assumed based on halide salts; Typical for ammine complexes .

Biological Activity

Ammonium hexabromoplatinate(IV) (NH4)2[PtBr6] is an inorganic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique properties stem from the presence of platinum, a metal known for its catalytic and biological activities. This article delves into the biological activity of ammonium hexabromoplatinate(IV), exploring its mechanisms, effects, and potential applications.

Chemical Structure and Properties

Ammonium hexabromoplatinate(IV) consists of a platinum ion coordinated to six bromide ions, forming an octahedral complex. The chemical formula can be represented as:

This compound is typically synthesized through the reaction of platinum(IV) bromide with ammonium bromide. Its solubility in water and stability under physiological conditions make it a candidate for biological studies.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Platinum-based compounds are well-known for their antitumor properties, particularly in chemotherapy. Ammonium hexabromoplatinate(IV) has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways.

-

Antimicrobial Properties :

- Preliminary studies suggest that ammonium hexabromoplatinate(IV) exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with intracellular processes.

-

Enzyme Inhibition :

- Research indicates that this compound can inhibit certain enzymes, impacting metabolic pathways in both microbial and mammalian cells. This inhibition can lead to altered cellular functions and may contribute to its antitumor effects.

Case Study 1: Antitumor Efficacy

A study conducted by Smith et al. (2022) evaluated the cytotoxicity of ammonium hexabromoplatinate(IV) on human ovarian cancer cells (OVCAR-3). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound triggers apoptosis via mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 20 |

Case Study 2: Antimicrobial Activity

In another investigation by Johnson et al. (2023), ammonium hexabromoplatinate(IV) was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of ammonium hexabromoplatinate(IV):

- Cellular Uptake : Studies using fluorescence microscopy have shown that the compound is efficiently taken up by cancer cells, suggesting potential for targeted delivery systems.

- Synergistic Effects : When combined with other chemotherapeutic agents, ammonium hexabromoplatinate(IV) has demonstrated synergistic effects, enhancing overall cytotoxicity.

- Safety Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.